molecular formula C16H24N2O2 B4838251 Valeranilide, 4'-acetamido-2-propyl- CAS No. 16190-59-3

Valeranilide, 4'-acetamido-2-propyl-

Cat. No.: B4838251
CAS No.: 16190-59-3
M. Wt: 276.37 g/mol
InChI Key: VHHBDIBGICPZJD-UHFFFAOYSA-N
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Description

Valeranilide, 4’-acetamido-2-propyl-: is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.42 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Valeranilide, 4’-acetamido-2-propyl- typically involves the acylation of valeranilide with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Valeranilide, 4’-acetamido-2-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Valeranilide, 4’-acetamido-2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Valeranilide, 4’-acetamido-2-propyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Valeranilide, 4’-acetamido-2-propyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. This can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: Valeranilide, 4’-acetamido-2-propyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of valeranilide and acetamido groups allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-6-13(7-5-2)16(20)18-15-10-8-14(9-11-15)17-12(3)19/h8-11,13H,4-7H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHBDIBGICPZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167272
Record name Valeranilide, 4'-acetamido-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16190-59-3
Record name Valeranilide, 4'-acetamido-2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016190593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeranilide, 4'-acetamido-2-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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